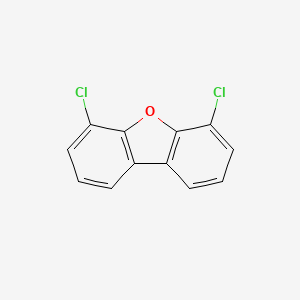

4,6-Dichlorodibenzofuran

説明

Structure

3D Structure

特性

CAS番号 |

64560-13-0 |

|---|---|

分子式 |

C12H6Cl2O |

分子量 |

237.08 g/mol |

IUPAC名 |

4,6-dichlorodibenzofuran |

InChI |

InChI=1S/C12H6Cl2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H |

InChIキー |

BZFIZJNKNCJEAD-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C2C=CC=C3Cl |

製品の起源 |

United States |

Mechanistic Investigations of 4,6 Dichlorodibenzofuran Formation

Precursor-Based Pathways

The formation of PCDD/Fs, including 4,6-DCDF, is known to occur through reactions involving precursor compounds, primarily chlorophenols (CPs) and chlorobenzenes (CBzs). iafss.orgnih.govaaqr.org These precursors can undergo a series of complex reactions, particularly at elevated temperatures, to form the stable dibenzofuran (B1670420) structure. The specific reaction conditions and the presence of catalysts can significantly influence the types and yields of the resulting PCDF isomers.

Chlorophenol as a Precursor

Chlorophenols are well-established precursors in the formation of PCDD/Fs. iafss.orgnih.govaaqr.org The transformation of chlorophenols into PCDFs like 4,6-DCDF involves several key steps, including oxidation, pyrolysis, and radical-mediated reactions.

The oxidation and pyrolysis of 2-chlorophenol (B165306) (2-MCP) have been extensively studied to understand the formation of 4,6-DCDF. Under oxidative conditions, 4,6-DCDF is often the major PCDF product. nih.govnih.gov For instance, in the homogeneous, gas-phase oxidative thermal degradation of 2-chlorophenol at temperatures ranging from 300 to 1000 °C, 4,6-DCDF was the product with the highest yield. nih.gov This is in contrast to pyrolysis (thermal degradation in the absence of oxygen), where other products might be more dominant. nih.govacs.org

The presence of oxygen and the reaction temperature are critical factors. Oxidative conditions, particularly with the presence of hydroxyl radicals (•OH), favor the formation of 4,6-DCDF. nih.govnih.gov Studies on the surface-mediated reactions of 2-MCP on surrogates for fly ash, such as CuO/silica (B1680970) and Fe2O3/silica, have also demonstrated the formation of 4,6-DCDF under both pyrolytic and oxidative conditions. nih.govacs.orgresearchgate.netnih.gov For example, on a CuO/silica surface, 4,6-DCDF was the only PCDF isomer observed during the pyrolysis of 2-chlorophenol. researchgate.net Similarly, in studies involving an Fe2O3/silica surface, 4,6-DCDF was a major product, with its yield increasing under oxidative conditions compared to pyrolysis. nih.govnih.gov

Table 1: Maximum Yields of 4,6-DCDF from 2-Chlorophenol under Different Conditions

| Condition | Catalyst/Surface | Temperature (°C) | Maximum Yield (%) | Reference |

|---|---|---|---|---|

| Pyrolytic | CuO/silica | Not specified | ~0.2 | acs.org |

| Oxidative | CuO/silica | Not specified | 0.1 | acs.org |

| Pyrolytic | Fe2O3/silica | ~300 | 0.3 | nih.gov |

| Oxidative | Fe2O3/silica | Not specified | 2.5x greater than pyrolysis | nih.govnih.gov |

| Gas-phase Oxidation | Fused silica | 300-1000 | Major product | nih.gov |

The formation of 4,6-DCDF from 2-chlorophenol is fundamentally a radical-mediated process. acs.orgmurdoch.edu.au The initial step often involves the formation of a 2-chlorophenoxy radical. iafss.orgacs.orgmurdoch.edu.au This radical is a key intermediate that can undergo several reaction pathways.

One proposed mechanism for the formation of 4,6-DCDF involves the coupling of two carbon-centered 2-chlorophenoxy radicals. researchgate.netlsu.edu This dimerization leads to the formation of a diketo dimer intermediate. lsu.edu Subsequent tautomerization and ring closure, with the displacement of a hydroxyl group, results in the formation of the 4,6-DCDF molecule. lsu.edu

Theoretical studies using density functional theory (DFT) have further elucidated these radical-mediated pathways. iafss.orgacs.orgmurdoch.edu.au These calculations support the formation of chlorinated bis-keto dimers from the cross-coupling of 2-chlorophenoxy radicals. acs.orgmurdoch.edu.au The preferred route for 4,6-DCDF formation is suggested to proceed through a series of steps involving hydrogen or hydroxyl radical abstraction from a keto-keto intermediate. iafss.orgacs.orgmurdoch.edu.au The presence of hydroxyl radicals under oxidative conditions is believed to favor hydrogen-abstraction reactions that lead to the formation of 4,6-DCDF. nih.gov

Chlorobenzene (B131634) as a Precursor

Chlorobenzenes are another significant class of precursors for PCDF formation. iafss.orgnih.gov While often considered less direct precursors than chlorophenols, their reactions, particularly the decomposition of dichlorobenzenes, can lead to the formation of 4,6-DCDF.

The pyrolysis and oxidation of 1,2-dichlorobenzene (B45396) (1,2-DCB) have been shown to produce 4,6-DCDF. acs.org In studies using a CuO/silica surface as a fly ash surrogate, the decomposition of 1,2-DCB under both pyrolytic and oxidative conditions yielded 4,6-DCDF. acs.org The maximum yields were observed to be 0.2% under pyrolytic conditions and 0.1% under oxidative conditions. acs.org The reaction products also included chlorophenols, suggesting that the formation of PCDF from chlorobenzenes may proceed through the initial formation of chlorophenol intermediates. acs.org

The relative concentrations of chlorobenzene and chlorophenol precursors can significantly impact the yield of 4,6-DCDF. acs.orgnih.gov Studies investigating the pyrolysis and oxidation of mixtures of 2-MCP and 1,2-DCB have shown that the ratio of these precursors influences the product distribution. acs.orgnih.gov

A clear shift in the temperature for the maximum yield of 4,6-DCDF was observed with an increasing proportion of 1,2-dichlorobenzene in the mixture. acs.orgnih.gov Specifically, the peak formation temperature shifted from 350 °C to 250 °C as the 1,2-DCB content increased. acs.orgnih.gov This suggests that at lower temperatures, the presence of 1,2-DCB facilitates the formation of 4,6-DCDF. It is proposed that PCDFs are predominantly formed from chlorinated benzenes, while PCDDs are mainly formed from chlorinated phenols. acs.orgnih.gov Therefore, a higher ratio of 1,2-DCB to 2-MCP leads to a lower PCDD to PCDF ratio. acs.orgnih.gov

Table 2: Effect of Precursor Ratio on 4,6-DCDF Formation Temperature

| Precursor Ratio (1,2-DCBz : 2-MCP) | Condition | Catalyst | Temperature for Max Yield of 4,6-DCDF (°C) | Reference |

|---|---|---|---|---|

| Pure 2-MCP | Pyrolysis/Oxidation | 5% CuO/silica | 350 | acs.orgnih.gov |

| Increasing 1,2-DCBz content | Pyrolysis/Oxidation | 5% CuO/silica | 250 | acs.orgnih.gov |

Catalytic Effects on Formation Mechanisms

The formation of 4,6-DCDF is significantly influenced by the presence of transition metal oxides, which are common components of fly ash in combustion systems. These catalysts alter reaction pathways and product yields.

Both iron(III) oxide (Fe₂O₃) and copper(II) oxide (CuO) are effective catalysts for the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F), including 4,6-DCDF, from precursors like 2-chlorophenol. nih.govnih.gov However, their catalytic activities and the resulting product distributions differ.

Studies comparing Fe₂O₃ and CuO surfaces under identical pyrolytic conditions with 2-MCP as the precursor revealed that the maximum yield of total PCDD/Fs is 2.5 times greater over iron oxide than copper oxide. nih.gov Over iron oxide, PCDFs were the dominant products, with 4,6-DCDF dominating at temperatures below 350°C. nih.gov In contrast, over copper oxide, the yields of PCDD and PCDF products were comparable. nih.gov The maximum yield for 4,6-DCDF was five times higher over iron oxide than over copper oxide. researchgate.net These differences are attributed to different chemisorption mechanisms on the two metal oxide surfaces. nih.gov For Fe₂O₃, two distinct chemisorption pathways are evident, one forming the 2-chlorophenoxyl radical that leads to 4,6-DCDF, and another that forms a bidentate species. nih.gov

The formation of PCDD/Fs on catalyst surfaces is generally described by two primary mechanisms: the Langmuir-Hinshelwood (L-H) mechanism and the Eley-Rideal (E-R) mechanism. nih.govresearchgate.net

The formation of 4,6-DCDF is consistently attributed to the Langmuir-Hinshelwood mechanism . nih.govnih.govresearchgate.net This pathway involves the reaction between two species that are both adsorbed onto the catalyst surface. researchgate.netresearchgate.net The process begins with the chemisorption of precursor molecules (like 2-chlorophenol) onto the metal oxide surface, leading to the formation of surface-bound radicals. nih.gov Specifically for 4,6-DCDF, two surface-bound, carbon-centered radicals recombine in an L-H type reaction. nih.gov This recombination is followed by cyclization to form the final 4,6-DCDF product. researchgate.net Experimental studies have observed negative reaction orders for DCDF formation, which is indicative of a Langmuir-Hinshelwood mechanism. capes.gov.br

In contrast, the formation of polychlorinated dibenzo-p-dioxins (PCDDs) on the same surfaces often proceeds via the Eley-Rideal mechanism , which involves a reaction between a surface-adsorbed species and a gas-phase molecule. nih.govnih.govresearchgate.net This distinction in mechanisms explains why, in some systems, PCDFs like 4,6-DCDF are desorbed from the surface immediately upon formation and are not further chlorinated, while PCDDs may remain adsorbed and undergo additional chlorination. researchgate.net

Impact of Catalytic Surfaces on Isomer Distribution

The formation of polychlorinated dibenzofurans (PCDFs), including 4,6-dichlorodibenzofuran, is significantly influenced by the presence and nature of catalytic surfaces, which play a crucial role in determining the final distribution of isomers. These reactions often occur on the surfaces of fly ash particles in combustion systems, where transition metals, particularly copper and iron, act as catalysts. ejnet.orgosti.govacs.orgresearchgate.net

Catalytic surfaces mediate the formation of PCDFs from precursors like chlorophenols (CPs) and chlorobenzenes (CBzs). nih.govlsu.edunih.gov The process generally involves the chemisorption of these precursor molecules onto active sites on the catalyst surface, leading to the formation of phenoxyl-type radicals. researchgate.netnih.gov The subsequent reactions of these surface-bound species dictate the type and quantity of the PCDF congeners formed. Two primary mechanisms are often cited: the Langmuir-Hinshelwood (L-H) mechanism, which involves the reaction between two adsorbed species, and the Eley-Rideal (E-R) mechanism, where a gas-phase molecule reacts with a surface-adsorbed species. researchgate.netnih.gov It has been demonstrated that PCDF formation often proceeds via the L-H mechanism. nih.gov

Studies have shown that copper compounds, such as copper(II) chloride (CuCl₂) and copper(II) oxide (CuO), are particularly effective catalysts. lsu.edunih.govnih.govacs.org Their presence not only increases the total yield of PCDFs but also tends to shift the congener profile towards more highly chlorinated species. nih.gov The specific isomer distribution is also affected. For instance, in the oxidation of 2-chlorophenol (2-MCP) on a CuO/silica surface, 4,6-dichlorodibenzofuran (4,6-DCDF) was identified as one of the principal PCDF products. researchgate.net

The composition of the precursor mixture in conjunction with the catalytic surface has a pronounced effect. In experiments with mixtures of 1,2-dichlorobenzene (1,2-DCBz) and 2-MCP over a CuO surface, the temperature of maximum 4,6-DCDF formation shifted significantly. nih.govacs.org An increase in the proportion of 1,2-DCBz in the feed stream caused the peak yield of 4,6-DCDF to shift from 350°C to 250°C. nih.govacs.org This indicates a competitive adsorption process between the two precursors on the copper oxide surface. nih.gov

The type of metal catalyst also influences the product distribution. While copper catalysts are highly active, iron oxide surfaces also facilitate the formation of PCDFs from 2-chlorophenol, with 4,6-DCDF being a notable product. dioxin20xx.orgmurdoch.edu.au However, the resulting isomer profiles and the ratios of different products can differ between iron and copper catalysts, suggesting that different reaction pathways may be dominant on each surface. dioxin20xx.orgmurdoch.edu.au For example, on an Fe₂O₃ surface, which is not a strong chlorination/dechlorination catalyst, the formation of certain isomers that would require such steps is limited. murdoch.edu.au In some specific combustion environments, 4,6-dichlorodibenzofuran was the only PCDF isomer detected, a phenomenon attributed to a surface-bound formation mechanism where the PCDF is desorbed immediately after formation, preventing further chlorination. researchgate.net

| Precursor Mixture | Temperature of Maximum 4,6-DCDF Yield | Reference |

|---|---|---|

| High 2-MCP content | 350°C | nih.gov, acs.org |

| High 1,2-DCBz content | 250°C | nih.gov, acs.org |

Theoretical Modeling of Reaction Pathways

Theoretical modeling, particularly through quantum chemical calculations and Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways leading to the formation of 4,6-dichlorodibenzofuran. acs.orgresearchgate.net These computational methods provide detailed insights into the electronic structure, thermodynamics, and kinetics of the reactions, which are often difficult to obtain through experimental means alone. wikipedia.orgmdpi.com

Quantum Chemical Calculation of Thermochemical Parameters

Quantum chemical calculations are employed to determine key thermochemical parameters, such as enthalpies of formation (ΔHf°), for PCDF congeners and the various intermediates and transition states involved in their formation pathways. acs.orgacs.org This data is crucial for assessing the relative stability of different isomers and the feasibility of proposed reaction mechanisms.

High-accuracy composite methods, like the G3XMP2 model chemistry, have been used alongside isodesmic reaction schemes to predict the standard gas-phase enthalpies of formation for a wide range of PCDFs. acs.org Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. acs.org These calculations help to rationalize the stability of different PCDF isomers based on factors like the positions of chlorine substitution. acs.org For instance, such calculations can quantify the repulsive forces between chlorine atoms on adjacent positions, which affects isomer stability. acs.org

Thermochemical data obtained from these calculations for the precursors and products of 4,6-DCDF formation are essential for building detailed kinetic models. acs.org By calculating the energies of reactants, transition states, and products, the activation barriers and reaction enthalpies for various formation routes can be determined, allowing for the identification of the most energetically favorable pathways. acs.orgunican.es

| Method | Application | Reference |

|---|---|---|

| G3XMP2 Model Chemistry | Prediction of standard gas-phase enthalpies of formation for PCDFs. | acs.org |

| Density Functional Theory (DFT) | Calculation of thermochemical parameters for PCDD/PCDF formation from 2-chlorophenol. | acs.org |

| Isodesmic Reactions | Used to improve the accuracy of formation enthalpy predictions. | acs.org |

Density Functional Theory (DFT) Applications to Formation Mechanisms

Density Functional Theory (DFT) is a widely applied quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org In the context of 4,6-DCDF, DFT calculations have been instrumental in mapping out the detailed mechanisms of its formation from precursors like 2-chlorophenol. acs.org DFT allows for the optimization of molecular geometries and the calculation of the potential energy surface for a given reaction, identifying stable intermediates and the transition states that connect them. lsu.edupku.edu.cn

One of the key precursors to 4,6-DCDF is the 2-chlorophenoxy radical. acs.org DFT studies have investigated the coupling of these radicals in detail. The formation of a chlorinated bis-keto dimer, which is a direct precursor to PCDF, results from the cross-coupling of two 2-chlorophenoxy radicals. acs.org DFT calculations have shown that this step proceeds through a tight transition structure with a calculated activation barrier of 9.4 kcal/mol (at 0 K). acs.org

From this dimer, several routes to 4,6-DCDF have been proposed and analyzed using DFT. acs.org One preferred pathway involves the abstraction of a hydrogen atom, followed by tautomerization and ring closure. acs.org Specifically, the formation is described as: H or HO• + keto-keto ⇌ H₂ or H₂O + keto-keto• ⇌ H₂ or H₂O + enol-keto• ⇌ H₂ or H₂O + 4,6-DCDF + HO• acs.org

This pathway was identified as the most favorable route for the formation of 4,6-DCDF during the oxidation and pyrolysis of 2-chlorophenol. acs.org Other, less favorable, routes proceeding via closed-shell processes have also been modeled. acs.org DFT has also been applied to understand the formation of PCDFs from other precursors, such as 4,4'-dichlorobiphenyl, and to highlight the differences between gas-phase reactions and surface-catalyzed reactions. researchgate.net These theoretical studies provide significant insights that complement experimental findings, helping to build a comprehensive understanding of how 4,6-DCDF is formed in various environments. researchgate.netiafss.org

Environmental Fate and Transport Dynamics of 4,6 Dichlorodibenzofuran

Environmental Distribution and Occurrence

4,6-Dichlorodibenzofuran (4,6-DCDF) is a member of the polychlorinated dibenzofuran (B1670420) (PCDF) class of compounds. Its environmental distribution is governed by its specific physicochemical properties, which dictate its movement and persistence across various environmental compartments.

As a semi-volatile organic compound, 4,6-Dichlorodibenzofuran can be subject to atmospheric dispersion and long-range transport (LRT). nih.gov This phenomenon allows chemicals to travel over distances of hundreds of kilometers, far from their original source. In the atmosphere, compounds like PCDFs partition between the gas phase and atmospheric aerosols. nih.govaaqr.org This partitioning is a critical factor influencing their transport; sorption to particles can limit volatility but facilitate removal from the atmosphere through deposition. nih.gov

The removal of 4,6-DCDF from the atmosphere occurs through two primary mechanisms:

Wet Deposition: This involves the removal of the compound by precipitation, such as rain and snow. iupac.orgnih.gov

Dry Deposition: This is the process by which the compound settles out of the atmosphere in the absence of precipitation, either as a gas or bound to particulate matter. nih.govnih.gov Studies on general PCDD/Fs have shown that dry deposition can be a more dominant process than wet deposition in their atmospheric removal. nih.gov

The persistence of 4,6-DCDF in the atmosphere is limited by degradation processes, primarily through reactions with hydroxyl (OH) radicals. iupac.org However, compounds that are resistant to degradation can be transported over great distances and deposited in remote ecosystems. iupac.org

The fate of 4,6-Dichlorodibenzofuran in terrestrial and aquatic systems is heavily influenced by its sorption to soil and sediment. usgs.gov Sorption is a key process that affects a contaminant's mobility, bioavailability, and persistence in the environment. usgs.govoaepublish.com For nonionic, hydrophobic organic compounds like 4,6-DCDF, partitioning into the organic matter fraction of soil and sediment is the primary sorption mechanism. usgs.govumich.edu

The tendency of a chemical to bind to soil or sediment is quantified by the organic carbon-normalized partition coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption to soil and organic matter, leading to low mobility. chemsafetypro.com The Koc can be estimated from the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. epa.gov 4,6-Dichlorodibenzofuran has a high calculated log Kow value, suggesting it will have a high Koc and bind strongly to soil and sediment particles, significantly limiting its potential to leach into groundwater. chemeo.comnih.gov This strong binding makes soils and sediments major sinks for such contaminants. usgs.gov

Physicochemical Properties of 4,6-Dichlorodibenzofuran

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C₁₂H₆Cl₂O | chemeo.com | |

| Molecular Weight | 237.08 | g/mol | chemeo.com |

| Log Octanol/Water Partition Coefficient (log Kow) | 4.893 | chemeo.com |

The behavior of 4,6-Dichlorodibenzofuran in aquatic environments is dictated by its very low water solubility and high hydrophobicity, as indicated by its log Kow value. chemeo.comuobaghdad.edu.iq Due to these properties, 4,6-DCDF has a strong tendency to partition from the water column into organic phases. chemeo.com In natural aquatic systems, this means it will preferentially associate with suspended particulate matter and accumulate in bottom sediments. umich.edu

Therefore, the concentration of 4,6-DCDF dissolved in the aqueous phase is expected to be extremely low. Its transport in rivers and lakes will be primarily associated with the movement of suspended solids. Over time, these particles settle, leading to the accumulation of the compound in the sediment bed, which acts as a long-term reservoir. usgs.gov

Transformation and Degradation Processes in Environmental Matrices

Once released into the environment, 4,6-Dichlorodibenzofuran is subject to transformation and degradation processes that can be broadly categorized as abiotic (non-biological) and biotic (biological).

Abiotic degradation involves chemical and physical processes that transform the compound without the involvement of living organisms. The primary abiotic pathways for chlorinated aromatic compounds like 4,6-DCDF are photolysis and hydrolysis. hibiscuspublisher.com

Photolysis: This process involves the degradation of a chemical by the absorption of light, particularly ultraviolet (UV) radiation from the sun. iupac.org For chlorinated aromatic compounds, photolysis can lead to the reductive dechlorination, breaking the carbon-chlorine bonds. The efficiency of this process depends on the presence of light-absorbing substances and the specific chemical structure. harvard.edu

Hydrolysis: This is a chemical reaction in which a molecule is cleaved by reacting with water. hibiscuspublisher.com While hydrolysis is a common degradation pathway for some classes of chemicals like carbamates and esters, aryl halides such as 4,6-DCDF are generally resistant to hydrolysis under typical environmental pH and temperature conditions. hibiscuspublisher.com

The microbial degradation of dibenzofuran and its chlorinated derivatives has been the subject of considerable research. ethz.ch While specific studies on the 4,6-dichloro isomer are limited, the degradation pathways can be inferred from research on similar compounds. Certain bacteria have been identified that can metabolize these persistent pollutants. nih.gov

The primary mechanism for bacterial degradation of dibenzofurans is initiated by a dioxygenase enzyme. ethz.chnih.gov This enzyme attacks the aromatic ring, typically at an angular position adjacent to the ether bridge (4,4a-dioxygenation) or at a lateral position (1,2-dioxygenation). nih.govnih.gov

For example, the bacterium Sphingomonas sp. strain RW1 is known to degrade dibenzofuran and several mono- and dichlorinated dibenzofurans. researchgate.net The degradation pathway typically proceeds as follows:

Initial Dioxygenation: A dioxygenase enzyme incorporates two oxygen atoms into the aromatic ring, leading to the formation of an unstable diol. ethz.ch

Ring Cleavage: The hydroxylated ring is then opened by an extradiol dioxygenase. nih.gov

Further Metabolism: The resulting ring-fission product is further metabolized. In the case of chlorinated dibenzofurans, this can lead to the formation of chlorinated salicylates or catechols. researchgate.net For instance, the degradation of 4-chlorodibenzofuran (B1201407) by Sphingomonas sp. RW1 results in the stoichiometric conversion to 3-chlorosalicylate. researchgate.net

Other bacteria, such as Ralstonia sp. strain SBUG 290, have also been shown to cometabolize dibenzofuran, utilizing a lateral dioxygenation pathway that leads to complete degradation via salicylic (B10762653) acid. nih.govresearchgate.net This indicates that various microbial strategies exist for the breakdown of the stable dibenzofuran structure.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-chlorosalicylate |

| 4,6-Dichlorodibenzofuran |

| 4-chlorodibenzofuran |

| Catechol |

| Dibenzofuran |

Biotic Degradation Mechanisms

Microbial Degradation of Dibenzofuran Congeners

The microbial degradation of dibenzofuran and its chlorinated congeners is a critical process in their environmental detoxification. Due to their chemical stability and toxicity, these compounds are generally recalcitrant. However, various bacterial strains have been identified that can initiate the breakdown of these molecules. The initial step in the degradation of dibenzofuran is typically an attack by a dioxygenase enzyme system. For instance, in organisms like Sphingomonas sp. RW1, a three-component dioxygenase, dibenzofuran 4,4a-dioxygenase, targets the angular position adjacent to the ether bridge. This enzymatic attack introduces oxygen atoms, destabilizing the aromatic structure and leading to the formation of hydroxylated intermediates, such as 2,2′,3-trihydroxybiphenyl.

The degree of chlorination significantly impacts the degradability of dibenzofuran congeners. Studies on Sphingomonas sp. strain RW1 have shown that it can degrade several mono- and dichlorinated dibenzofurans, but not more highly chlorinated congeners. This bacterium was found to convert 4-chlorodibenzofuran stoichiometrically to 3-chlorosalicylate. The degradation of most mono- and dichlorinated dibenzofurans by this strain results in the corresponding chlorinated salicylates. This suggests that the initial dioxygenase attack can occur on either the chlorinated or non-chlorinated aromatic ring. The ability to degrade these compounds is not limited to a single genus; strains from genera such as Brevibacterium, Terrabacter, and Staphylococcus have also been shown to initiate the degradation pathway.

| Microorganism | Degraded Compound(s) | Key Enzyme System | Reference |

| Sphingomonas sp. RW1 | Dibenzofuran, Mono- and Dichlorinated Dibenzofurans | Dibenzofuran 4,4a-dioxygenase | |

| Brevibacterium sp. DPO 1361 | Dibenzofuran | Not specified | |

| Terrabacter sp. DPO360 | Dibenzofuran | Not specified | |

| Staphylococcus auricularis DBF63 | Dibenzofuran | Angular Dioxygenase | |

| Ralstonia sp. SBUG 290 | Dibenzofuran (cometabolically) | Biphenyl (B1667301) Dioxygenase |

Cometabolic Processes and Metabolic Pathways

Cometabolism is a significant process for the degradation of chlorinated dibenzofurans, wherein microorganisms degrade these compounds without using them as a primary source of carbon and energy. This process often occurs when bacteria are grown in the presence of a structurally similar growth-supporting substrate.

A notable example is the cometabolic degradation of dibenzofuran by Ralstonia sp. strain SBUG 290, a bacterium that utilizes biphenyl for growth. This strain co-oxidizes dibenzofuran through a lateral dioxygenation pathway, which differs from the angular dioxygenation typically seen in bacteria that use dibenzofuran as a sole carbon source. The process involves the 1,2-hydroxylation of the dibenzofuran molecule, followed by a meta-cleavage of the resulting 1,2-dihydroxydibenzofuran. This pathway ultimately leads to the complete degradation of the compound via salicylic acid.

Similarly, Sphingomonas sp. strain XLDN2-5, which grows on carbazole (B46965), can cometabolically degrade dibenzofuran. This strain utilizes an angular dioxygenation pathway, similar to that of primary dibenzofuran degraders, converting dibenzofuran to intermediates like 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid and subsequently to salicylic acid. In a growing system with carbazole as the primary substrate, strain XLDN2-5 was able to completely remove dibenzofuran within 40 hours. These cometabolic systems demonstrate that bacteria with dioxygenase enzymes for other aromatic compounds can exhibit fortuitous activity on chlorinated dibenzofurans, expanding the range of microbial populations capable of contributing to their bioremediation.

| Bacterial Strain | Primary Substrate | Degradation Pathway for Dibenzofuran | Key Metabolites | Reference |

| Ralstonia sp. SBUG 290 | Biphenyl | Lateral Dioxygenation | 1,2-Dihydroxydibenzofuran, Salicylic acid | |

| Sphingomonas sp. XLDN2-5 | Carbazole | Angular Dioxygenation | 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid, Salicylic acid |

Long-Term Environmental Persistence and Bioaccumulation

Factors Influencing Environmental Half-Lives

The environmental persistence of a chemical, often measured by its half-life, is determined by a combination of its intrinsic chemical properties and various environmental factors. For compounds like 4,6-dichlorodibenzofuran, both abiotic and biotic processes contribute to its degradation rate.

Chemical Structure: The degree and position of chlorine substitution on the dibenzofuran molecule are paramount. Generally, persistence increases with the number of chlorine atoms. The stability of the molecule makes it resistant to degradation, and highly chlorinated congeners are often not degraded by microbial populations that can break down less chlorinated forms.

Environmental Factors:

Soil and Sediment Properties: The organic matter and clay content of soil significantly influence persistence. Compounds like dichlorodibenzofuran are hydrophobic and tend to adsorb strongly to organic carbon, which can reduce their availability for microbial degradation and leaching.

Microbial Activity: The presence of adapted microbial communities is crucial for biodegradation, which is a primary degradation pathway. The rate of microbial degradation is influenced by soil moisture, temperature, pH, and nutrient availability.

Sunlight (Photodegradation): Photolysis can be a significant degradation pathway for chemicals on soil surfaces or in clear surface waters. The rate depends on the intensity of solar radiation and the presence of photosensitizing substances.

Temperature: Higher temperatures generally increase the rates of both microbial and chemical degradation processes.

pH: The acidity or alkalinity of the soil and water can affect chemical stability and microbial activity. For example, chemical hydrolysis can be significantly faster under acidic or alkaline conditions compared to a neutral pH.

The interplay of these factors determines the ultimate environmental half-life of 4,6-dichlorodibenzofuran, which can vary widely across different environmental compartments.

| Factor | Influence on Persistence of Chlorinated Dibenzofurans | Reference |

| Chemical Properties | ||

| Degree of Chlorination | Higher chlorination generally increases persistence. | |

| Environmental Conditions | ||

| Soil Organic Matter | High organic content increases adsorption, potentially increasing persistence by reducing bioavailability. | |

| Temperature | Higher temperatures generally decrease persistence by accelerating degradation rates. | |

| Microbial Populations | Presence of adapted microorganisms decreases persistence through biodegradation. | |

| Sunlight | Can decrease persistence through photodegradation at the surface. | |

| pH | Can influence chemical hydrolysis rates, affecting persistence. |

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a chemical accumulates in an organism from all sources of exposure, including water, food, and sediment. For hydrophobic, persistent organic pollutants like 4,6-dichlorodibenzofuran, bioaccumulation is a significant concern in aquatic and terrestrial ecosystems. The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF) and the bioaccumulation factor (BAF).

The BCF measures the uptake of a chemical from water alone, while the BAF is more ecologically relevant as it includes uptake from all environmental sources, including the diet. A BCF or BAF value greater than 1 indicates a tendency to accumulate. For regulatory purposes, chemicals with a BCF or BAF greater than 2,000 are often considered bioaccumulative, while those exceeding 5,000 are deemed "very bioaccumulative".

The primary driver for the bioaccumulation of dichlorodibenzofuran is its lipophilicity, or affinity for fats. These compounds have low water solubility and a high octanol-water partition coefficient (log Kow), causing them to partition from water into the lipid-rich tissues of organisms. As a result, they can become concentrated at successively higher levels of the food chain, a process known as biomagnification. The concentration of polychlorinated dibenzofurans (PCDFs) in fish has been found to be associated with the lipid content of the organs. This accumulation in top predators can pose a significant risk to wildlife.

| Parameter | Definition | Relevance to 4,6-Dichlorodibenzofuran | Reference |

| Log Kow | Octanol-Water Partition Coefficient: A measure of a chemical's hydrophobicity/lipophilicity. | High log Kow values for chlorinated dibenzofur |

Advanced Analytical Methodologies for 4,6 Dichlorodibenzofuran Research

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental to separating 4,6-DCDF from a multitude of other chlorinated compounds present in a sample. The goal is to achieve the highest possible resolution to ensure that the analyte of interest is free from co-eluting interferences.

Gas Chromatography (GC) with Advanced Detectors

High-Resolution Gas Chromatography (HRGC) is the cornerstone for the separation of dioxin and furan (B31954) isomers. chromatographyonline.com The choice of the capillary column is paramount for achieving the necessary separation. For dioxin analysis, including dichlorodibenzofurans, columns with a 5% phenyl polysiloxane/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or VF-5ms) are commonly used as the primary column. researchgate.net These columns provide good selectivity for many PCDF isomers.

The physical characteristics of the GC column, such as length, internal diameter, and film thickness, are optimized to enhance resolution. chromatographyonline.com For instance, a 60-meter column with a 0.25 mm internal diameter and a thin stationary phase film (e.g., 0.20 µm) facilitates high-resolution separation by allowing for fast mass transfer of the analyte. chromatographyonline.com

Advanced detectors are coupled with GC for sensitive detection. While electron capture detectors (ECDs) are highly sensitive to halogenated compounds, mass spectrometers are more commonly used for their superior selectivity and ability to provide structural information.

Coupled Techniques (e.g., GC-MS, GC-HRMS)

The coupling of gas chromatography with mass spectrometry (GC-MS) is the definitive technique for the analysis of 4,6-DCDF. High-Resolution Mass Spectrometry (HRMS) is particularly crucial in this field. nih.gov GC-HRMS provides both the high chromatographic resolution to separate isomers and the high mass resolution to differentiate between molecules with very similar masses. researchgate.netnih.gov

This combination allows for the selective detection and quantification of 4,6-DCDF even in the presence of complex matrix interferences. researchgate.netnih.gov The high resolving power of the mass spectrometer can distinguish the target analyte from other co-eluting compounds that may have the same nominal mass but a different exact mass.

Mass Spectrometric Approaches for Isomer-Specific Analysis

Isomer-specific analysis is a critical requirement in dioxin and furan research, as the toxicity of different isomers can vary by orders of magnitude. Mass spectrometry offers powerful tools to achieve this specificity.

High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is indispensable for the accurate identification and quantification of specific PCDF isomers like 4,6-DCDF. researchgate.netdioxin20xx.orgnist.gov HRMS instruments, such as time-of-flight (TOF) or magnetic sector analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high precision. drawellanalytical.comeuropa.eu This allows for the determination of the elemental composition of an ion, confirming the identity of the compound. europa.eu

For quantification, HRMS operating in selected ion monitoring (SIM) mode allows for the detection of specific ions corresponding to the analyte of interest, thereby enhancing sensitivity and selectivity. lcms.cz The use of isotopically labeled internal standards, such as ¹³C₁₂-labeled 2,3,7,8-TCDD, is a standard practice to ensure accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

Table 1: Key Parameters in HRMS for 4,6-Dichlorodibenzofuran Analysis

| Parameter | Description | Importance for 4,6-DCDF Analysis |

| Mass Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Crucial for separating 4,6-DCDF from other co-eluting compounds with the same nominal mass. |

| Mass Accuracy | The closeness of the measured mass to the true mass. | Provides high confidence in the identification of 4,6-DCDF by confirming its elemental composition. |

| Selected Ion Monitoring (SIM) | A data acquisition mode where the mass spectrometer is set to detect only specific m/z values. | Increases sensitivity and selectivity for the quantification of trace levels of 4,6-DCDF. |

| Isotopically Labeled Internal Standards | A known amount of a labeled version of the analyte is added to the sample. | Corrects for analyte loss during sample preparation and analysis, leading to more accurate quantification. |

Isomer-Specific Elution and Conformer Separation

Achieving isomer-specific elution is primarily a function of the gas chromatographic separation. researchgate.netdioxin20xx.org The choice of the GC column's stationary phase chemistry is critical. While 5% phenyl columns are standard, other stationary phases with different polarities, such as those with higher phenyl content or cyanopropyl phases, can be used as confirmation columns to resolve isomers that co-elute on the primary column. chromatographyonline.comresearchgate.net

The elution order of PCDF isomers on a specific column is generally consistent, allowing for their identification based on retention time relative to known standards. researchgate.net Research has focused on comparing various GC columns to establish the best separation for a wide range of PCDF congeners. researchgate.net The development of novel stationary phases continues to be an area of active research to improve the separation of challenging isomer groups. chromatographyonline.com

Method Development and Validation for Complex Environmental Matrices

Developing and validating analytical methods for the determination of 4,6-DCDF in complex environmental matrices like soil, sediment, and water is a rigorous process. nih.govacs.org The goal is to ensure the method is reliable, accurate, and sensitive enough to detect the low concentrations at which these compounds are often found.

Method validation typically involves the following steps:

Extraction: Developing an efficient extraction technique to remove the analyte from the sample matrix. Common methods include Soxhlet extraction or pressurized liquid extraction.

Cleanup: A multi-step cleanup procedure is essential to remove interfering compounds from the sample extract. This often involves column chromatography with various adsorbents like silica (B1680970) gel, alumina, and carbon.

Instrumental Analysis: The final extract is analyzed by GC-HRMS.

Quality Control: The method's performance is assessed by analyzing fortified samples (spikes), procedural blanks, and certified reference materials. Key parameters evaluated include accuracy (recovery), precision (reproducibility), and the limit of detection (LOD).

For example, a validated method for 2,3,7,8-TCDD in soil and water demonstrated that with appropriate sample preparation and GC-HRMS analysis, detection limits in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range can be achieved. nih.gov The absolute recoveries of internal standards in such methods can range from 24% to 88%, highlighting the importance of using these standards for accurate quantification. nih.gov

Extraction and Clean-up Procedures for Diverse Samples

The initial and most critical step in the analysis of 4,6-DCDF is its effective extraction from the sample matrix, followed by a thorough clean-up to remove interfering substances. The choice of method depends heavily on the nature of the sample, whether it be soil, sediment, water, or biological tissues.

For soil and sediment samples, a common approach involves solvent extraction. For instance, a sample can be mixed with sodium sulfate (B86663) and then extracted with a solvent like dimethylformamide (DMF) by shaking for an extended period. synectics.net An alternative method utilizes a mixture of hexane (B92381) and acetone (B3395972) for extraction. epa.gov Following extraction, the resulting extract often requires significant clean-up to remove compounds that could interfere with the final analysis. One such clean-up technique involves chemical oxidation using fuming sulfuric acid (concentrated H₂SO₄ with 15% SO₃), which effectively removes readily oxidizable organic compounds. synectics.net

Solid-phase extraction (SPE) has emerged as a powerful and widely used technique for both extraction and clean-up. nih.gov This method utilizes cartridges packed with a solid adsorbent material to selectively retain the analytes of interest while allowing interfering compounds to pass through. For the analysis of polychlorinated dibenzofurans (PCDFs), including 4,6-DCDF, a multi-step SPE procedure can be employed. nih.gov This may involve an initial extraction and enrichment step using a C18 bonded silica cartridge. nih.gov Subsequent clean-up can be achieved using a series of cartridges, such as a benzenesulfonic acid cartridge followed by a silica cartridge, and finally a Florisil cartridge. nih.gov This multi-cartridge approach allows for the systematic removal of different classes of interfering compounds.

In the context of water analysis, adsorbent resins are utilized to accumulate trace organic compounds. ca.gov Resins with varying polarities can be used in series to capture a broad spectrum of molecules. ca.gov After exposure to the water sample, the trapped compounds are eluted from the resins using appropriate solvents. ca.gov

For biological samples such as blood plasma and animal tissues, sample preparation procedures are crucial. nih.gov These often involve initial homogenization followed by extraction and the application of SPE for clean-up, similar to the methods used for environmental samples. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, while broadly applicable, involves extraction with acetonitrile (B52724) followed by a clean-up step using magnesium sulfate and sodium chloride. wur.nl

The following table summarizes various extraction and clean-up techniques applicable to the analysis of dichlorodibenzofurans in different sample types.

| Sample Type | Extraction Method | Clean-up Technique(s) |

| Soil/Sediment | Solvent Extraction (e.g., DMF, Hexane/Acetone) | Chemical Oxidation (Fuming Sulfuric Acid), Solid-Phase Extraction |

| Water | Adsorbent Resin Accumulation | Serial Resin Columns of Varying Polarity |

| Biological Tissues | Homogenization followed by Solvent or Solid-Phase Extraction | Multi-step Solid-Phase Extraction (e.g., C18, Benzenesulfonic Acid, Silica, Florisil) |

| General | QuEChERS | Acetonitrile Extraction with Magnesium Sulfate and Sodium Chloride |

Detection Limits and Quantitative Performance Evaluation

Following extraction and clean-up, the instrumental analysis of 4,6-DCDF is typically performed using highly sensitive techniques, most commonly gas chromatography coupled with mass spectrometry (GC-MS). The detection limit, a critical performance characteristic, is defined as the minimum single result that indicates the presence of the analyte with a specified probability. npl.co.uk

For polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs, including congeners like 4,6-DCDF, methods have been developed to achieve very low detection limits. For example, immunoassay techniques can have a limit of detection of approximately 4 picograms (pg) of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) equivalent. epa.govepa.gov This level of sensitivity is sufficient for analyzing samples at the parts-per-trillion (ppt) or picogram per gram (pg/g) level. synectics.netepa.gov The ultimate detection limit in a sample is determined by the amount of sample extracted and the fraction of the extract analyzed. epa.gov For instance, using an immunoassay with a 5-gram soil sample, a detection limit of 10 pg/g toxic equivalency (TEQ) can be achieved. epa.gov

The quantitative performance of an analytical method is evaluated through several parameters, including linearity, repeatability, and accuracy. Linearity is assessed by analyzing a series of calibration standards at different concentrations. For complex mixtures of halogenated dioxins and furans, methods have demonstrated good linearity with the relative standard deviation (RSD) of the relative response factors (RRFs) being less than 16%. researchgate.net Repeatability, which measures the precision of the method, is often evaluated by analyzing replicate samples or standards, with RSDs for RRFs also typically below 16%. researchgate.net

Accuracy is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank sample matrix and then analyzed. The percentage of the spiked analyte that is detected is the recovery. For the analysis of PCDDs and PCDFs in biological samples, the precision and accuracy of SPE methods have been validated by determining the recoveries of spiked congeners at various concentration levels. nih.gov Recovery measurements are a critical but challenging aspect of trace organic analysis. researchgate.net

The table below presents typical detection limits and performance characteristics for the analysis of dichlorodibenzofurans and related compounds.

| Parameter | Typical Value/Range | Method |

| Instrument Detection Limit (IDL) | <1 fg on column | GC-APCI-MS/MS |

| Method Detection Limit (Immunoassay) | ~4 pg of 2,3,7,8-TCDD equivalent | Enzyme Immunoassay (EIA) |

| Sample Detection Limit (Soil) | 10 pg/g TEQ (with 5g sample) | EIA |

| Linearity (RSD of RRFs) | < 16% | GC-APCI-MS/MS |

| Repeatability (RSD of RRFs) | < 16% | GC-APCI-MS/MS |

| Accuracy (Recovery) | 81% - 115% | Various |

Quality Assurance and Quality Control Protocols in Environmental Monitoring

A fundamental component of a QA program is the Quality Assurance Project Plan (QAPP). epa.gov The QAPP is a formal document that outlines all aspects of the monitoring project, including the specific QA/QC requirements and technical procedures that will be implemented. epa.gov

Key principles of QA/QC in environmental monitoring include:

Establishing Data Quality Objectives: Before sample collection and analysis, the required quality of the data must be clearly defined. epa.gov

Standardized Procedures: All samples must be collected, processed, and analyzed using scientifically sound and standardized methods. epa.gov

Sample Integrity and Traceability: The integrity and security of samples must be maintained throughout the entire process, from collection to analysis. epa.gov Comprehensive record-keeping is necessary to ensure the traceability of all samples and data. epa.gov

Documentation and Reporting: Data quality must be assessed, documented, and reported accurately and completely. epa.gov

Specific QC measures are implemented at various stages of the analytical process. These include:

Calibration: All analytical instruments must be calibrated using certified standard solutions. desi.qld.gov.au

Method Blanks: Analyzing a blank sample (a sample matrix free of the analyte) to check for contamination during the analytical process.

Spiked Samples: Analyzing samples to which a known amount of the analyte has been added to assess the accuracy of the method (recovery).

Replicate Samples: Analyzing multiple aliquots of the same sample to evaluate the precision of the method.

The following table outlines the core components of a QA/QC protocol for environmental monitoring.

| QA/QC Component | Description | Purpose |

| Quality Assurance (QA) | A documented system of procedures and plans. desi.qld.gov.au | To ensure the data produced is of known precision and bias. desi.qld.gov.au |

| Quality Assurance Project Plan (QAPP) | A formal document detailing all QA/QC and technical activities. epa.gov | To ensure that the results meet the stated performance and acceptance criteria. epa.gov |

| Quality Control (QC) | Operational activities to confirm QA methods are functional. desi.qld.gov.au | To ensure the accuracy and precision of the collected data. desi.qld.gov.au |

| Instrument Calibration | Use of controlled standard solutions to calibrate equipment. desi.qld.gov.au | To ensure the accuracy of instrument readings. |

| Method Blanks | Analysis of analyte-free samples. | To detect any contamination introduced during the analytical process. |

| Spiked Samples (Recovery) | Analysis of samples with a known amount of added analyte. | To assess the accuracy of the analytical method. |

| Replicate Samples | Multiple analyses of the same sample. | To evaluate the precision and repeatability of the method. |

Environmental Remediation Strategies for 4,6 Dichlorodibenzofuran Contamination

Thermal Remediation Technologies

Thermal treatment is a prominent and effective technology for the remediation of soils and other materials contaminated with persistent organic pollutants like dichlorodibenzofurans. researchgate.net These methods use heat to either destroy the contaminants or separate them from the medium for subsequent treatment. researchgate.netcrccare.com

High-temperature incineration is an established process for the complete destruction of hazardous organic compounds. For chlorinated hydrocarbons such as PCDDs and PCDFs, specific combustion conditions are required to ensure their effective destruction. wtert.org This typically involves maintaining a minimum temperature of 850°C for a flue gas residence time of at least two seconds, with an oxygen concentration of at least 6% by volume. wtert.org In some cases, particularly for waste containing other chlorinated hydrocarbons, temperatures may need to be raised to 1200°C. wtert.org Studies on heavily contaminated soil have demonstrated that thermal treatment in a primary furnace at temperatures of 750°C to 850°C can achieve over 99.99% removal efficiency for PCDD/Fs. nih.gov A secondary furnace operating at 1200°C can then provide over 98% decomposition efficiency for the volatilized compounds. nih.gov

Thermal desorption is another effective technology that uses heat to volatilize contaminants from a solid matrix without destroying them. crccare.com The volatilized contaminants are then collected and treated in a separate process. This technique can be applied at both high and low temperatures. Low-temperature thermal desorption, for instance, has been shown to remove over 99% of dibenzofuran (B1670420) from soil when treated at 300°C for 20 minutes. nih.gov While effective, it is crucial to manage the off-gas stream to prevent the emission of volatilized PCDFs. unt.edu The formation of significant amounts of PCDD/Fs during thermal desorption is considered unlikely unless four key conditions are met: the presence of fly ash, an oxidizing source, a suitable temperature, and a suitable precursor. unt.edu

Table 1: Comparison of Thermal Remediation Technologies for Dibenzofurans

| Technology | Operating Temperature | Removal/Destruction Efficiency | Mechanism |

| High-Temperature Incineration | 850°C - 1200°C | >99.99% | Thermal oxidation and destruction of the contaminant. wtert.orgnih.gov |

| Low-Temperature Thermal Desorption | ~300°C | >99% | Volatilization and separation from the soil matrix. nih.gov |

Optimizing thermal processes is critical to maximize the destruction of dichlorodibenzofurans while preventing the formation of new PCDF molecules, a process known as de novo synthesis. wtert.org Complete destruction of PCDD/Fs has been observed to occur at incineration temperatures of 600°C. mdpi.com A primary focus of optimization is therefore on preventing their reformation as the flue gas cools. mdpi.com

Key parameters for optimization include:

Temperature and Residence Time : Maintaining a sufficiently high temperature (e.g., 850°C) for an adequate residence time (e.g., 2 seconds) is mandatory for the complete destruction of the compounds. wtert.org

Oxygen Concentration : A minimum oxygen level of 6 vol.% must be maintained to ensure complete thermal oxidation. wtert.org

Controlling De Novo Synthesis : The de novo synthesis of PCDD/Fs is most active in a temperature range of 200°C to 500°C, with a peak around 350°C. wtert.org Therefore, flue gas must be cooled rapidly through this temperature window to minimize reformation.

Catalyst Inhibition : The presence of metals like copper and iron can catalyze the formation of PCDD/Fs. core.ac.uk For example, CuCl₂ and CuCl have been shown to influence the chlorination and thermal degradation of dibenzofurans at 350°C. nih.gov Managing or inhibiting these catalytic metals is a crucial aspect of process optimization. The failure of quenching towers to suppress PCDF formation in some instances highlights the complexity of controlling these reactions in full-scale incinerators. advanceseng.com

Biological Remediation Approaches

Bioremediation offers a cost-effective and environmentally sustainable alternative to physical and chemical treatments for PCDF-contaminated sites. researchgate.netmdpi.com This approach utilizes the metabolic processes of microorganisms and plants to degrade or transform hazardous compounds into less toxic substances. researchgate.netmdpi.com

Several bacterial and fungal species have demonstrated the ability to degrade dibenzofurans and their chlorinated derivatives. The degradation pathway often begins with an angular dioxygenase enzyme, which initiates the breakdown of the stable dibenzofuran structure. ethz.chnih.gov

Sphingomonas sp. strain RW1 : This bacterium can degrade various mono- and dichlorinated dibenzofurans. researchgate.net The degradation process typically involves an initial dioxygenolytic attack on either the chlorinated or non-chlorinated aromatic ring, leading to the formation of corresponding chlorinated salicylates and catechols. researchgate.net However, this strain is unable to degrade more highly chlorinated dibenzofurans. researchgate.net

Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 : These bacteria also possess angular dioxygenases capable of degrading chlorinated dibenzofurans. nih.gov Studies have shown that both strains can convert 2-chlorodibenzofuran (B1219818) and 2,3-dichlorodibenzodioxin into their corresponding chlorinated salicylic (B10762653) acids and chlorocatechols. nih.gov

White-Rot Fungi : Fungi, such as Phanerochaete sordida, have shown significant potential in degrading a range of PCDDs and PCDFs. asm.orgyoutube.com In laboratory studies, P. sordida was able to degrade approximately 45% of tetrachlorodibenzofurans. asm.org This demonstrates that fungi can be effective in breaking down even more highly chlorinated congeners. asm.org

Other Bacterial Strains : Research has identified isolates of Rhodococcus, Micrococcus, Mesorhizobium, and Bacillus with the ability to degrade highly chlorinated dibenzofurans, suggesting a wide range of microbial potential for remediation. researchgate.net

Table 2: Microbial Systems for Dichlorodibenzofuran Degradation

| Microorganism | Key Enzyme System | Degradation Capability | Resulting Products |

| Sphingomonas sp. strain RW1 | Angular Dioxygenase | Degrades mono- and dichlorinated dibenzofurans. researchgate.net | Chlorinated salicylates and catechols. researchgate.net |

| Terrabacter sp. strain DBF63 | Dibenzofuran 4,4a-dioxygenase | Degrades 2-chlorodibenzofuran and 2,8-dichlorodibenzofuran. nih.gov | 5-chlorosalicylic acid. nih.gov |

| Pseudomonas sp. strain CA10 | Carbazole (B46965) 1,9a-dioxygenase | Degrades mono- to trichlorinated dibenzofurans. nih.gov | 5-chlorosalicylic acid (from 2-CDF). nih.gov |

| Phanerochaete sordida | Ligninolytic enzymes | Degrades tetrachloro- to hexachlorodibenzofurans. asm.org | Chlorinated catechols. asm.org |

Phytoremediation is a plant-based technology that can remediate contaminated soils and water. epa.gov For compounds like 4,6-dichlorodibenzofuran, the primary mechanism is often rhizodegradation, where plants stimulate microbial activity in the root zone (rhizosphere), enhancing the breakdown of contaminants. epa.govnih.gov

A study evaluating the potential of four plant species—bermuda grass (Cynodon dactylon), bent grass (Agrostis palustris Huds.), lawn grass (Zoysia japonica), and white clover (Trifolium repens L.)—for remediating dibenzofuran-contaminated soil found that white clover was the most effective. nih.gov The soil planted with white clover exhibited the highest rate of dibenzofuran removal, which was correlated with the highest root biomass and the largest population of dibenzofuran-degrading bacteria in the rhizosphere. nih.gov This indicates that the presence of the plants significantly enhances the microbial degradation of the contaminant in the soil. nih.gov

Further research on various common plants confirmed that plant presence can significantly reduce the half-lives of PCDD/Fs in soil. acs.org For example, tall fescue (Festuca arundinacea) was able to reduce the concentration of 17 different PCDD/F congeners by approximately 20%. acs.org Importantly, the study found that the bioaccumulation of these compounds in the plant roots and shoots was negligible, confirming that the reduction was due to degradation in the soil rather than uptake by the plant. acs.org

Photolytic Destruction Mechanisms

Photolysis, or photodegradation, is a process where light energy breaks down chemical compounds. nih.gov It is considered a significant environmental degradation mechanism for PCDFs in aquatic environments and on surfaces exposed to sunlight. csbsju.edunih.gov The destruction of 4,6-dichlorodibenzofuran through photolysis can occur via several mechanisms.

C-O Cleavage and Hydroxylation : Another important mechanism involves the cleavage of the carbon-oxygen ether bond in the dibenzofuran structure, followed by hydroxylation. csbsju.edu For the parent compound, dibenzofuran, photolysis in lake water yields 2,2′-dihydroxybiphenyl as a photoproduct. csbsju.edu This intermediate can be further degraded to a trihydroxybiphenyl. csbsju.edu

C-Cl Cleavage : Direct photolysis is often initiated by the cleavage of the carbon-chlorine bond, which is typically the primary degradation pathway under direct UV irradiation. nih.gov

The efficiency of these mechanisms can be influenced by the surrounding medium. For instance, the photodegradation rates of PCDFs have been observed to differ between pure water and acetonitrile (B52724)/water solutions, possibly due to differences in polarity. nih.gov Generally, photodegradation rates tend to decrease as the degree of chlorination on the molecule increases. nih.gov

Emerging Remediation Techniques and Research Directions

The recalcitrance of 4,6-dichlorodibenzofuran (4,6-DCDF) to conventional environmental remediation methods has spurred significant research into more advanced and effective techniques. These emerging strategies aim to achieve complete mineralization of the contaminant, transforming it into less toxic or harmless substances. Current research directions are focused on enhancing the efficiency, cost-effectiveness, and environmental compatibility of remediation processes, with a particular emphasis on advanced oxidation processes, nanoremediation, and innovative bioremediation approaches.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize persistent organic pollutants. nih.govatlantis-press.commostwiedzy.pl These methods are advantageous for their ability to break down complex aromatic structures like that of 4,6-DCDF. mostwiedzy.pl Research is ongoing to optimize AOPs for chlorinated compounds, focusing on methods such as photocatalysis with transition metal oxides (e.g., TiO2, ZnO) and photo-Fenton processes, which combine Fenton's reagent (Fe²⁺ and H₂O₂) with UV light to enhance radical production. researchgate.net

Key research areas in AOPs for chlorinated aromatic compounds include:

Catalyst Development: Synthesizing novel photocatalysts, such as hybrid nano-titanium dioxide/diatomite materials, to improve degradation efficiency under visible light. researchgate.net

Process Integration: Using AOPs as a pre-treatment step to break down 4,6-DCDF into simpler, more biodegradable intermediates that can then be treated by conventional biological methods. nih.gov

Mechanism Elucidation: Employing theoretical calculations and advanced analytical techniques to understand the specific degradation pathways and reaction kinetics for compounds similar to 4,6-DCDF when subjected to different AOPs. nih.gov

Nanoremediation

Nanotechnology offers promising avenues for the remediation of chlorinated contaminants through the use of engineered nanomaterials. nih.govnih.gov Due to their high surface-area-to-volume ratio and increased reactivity compared to bulk materials, nanoparticles can be highly effective for in-situ degradation of pollutants. nih.govnih.govresearchgate.net

For chlorinated aromatic compounds like 4,6-DCDF, research is particularly focused on:

Nanoscale Zero-Valent Iron (nZVI): nZVI is a powerful reducing agent that can effectively dechlorinate a range of chlorinated organic compounds, including polychlorinated biphenyls (PCBs), which are structurally related to PCDFs. epa.gov

Bimetallic Nanoparticles: Research indicates that combining iron with a noble metal catalyst like palladium (Pd) or gold (Au) can enhance the rate and efficiency of reductive dechlorination. epa.gov

Functionalized Nanomaterials: Developing nanoparticles with specific surface coatings or functional groups to selectively target and adsorb contaminants like 4,6-DCDF from soil or water, concentrating them for subsequent destruction. nih.govultrananotec.com

The table below summarizes findings from studies on emerging remediation techniques for related chlorinated aromatic compounds.

| Remediation Technique | Target Compound Class | Key Findings/Research Direction | Reference |

|---|---|---|---|

| Advanced Oxidation (Photo-Fenton) | Sulfonylurea herbicides | Degradation was significantly influenced by the initial concentrations of H₂O₂ and Fe²⁺, showing promise for treating complex pesticides. | researchgate.net |

| Nanoremediation (nZVI) | Chlorinated Solvents (PCE, TCE) | Effectively reduces chlorinated contaminants through reductive dechlorination. Research is exploring stabilization with materials like carboxymethylcellulose. | epa.govbattelle.org |

| Photocatalysis (TiO₂) | Pirimicarb insecticide | Achieved mineralization rates up to 46% within 60 minutes when combined with UV radiation and other oxidants. | nih.gov |

| Cometabolic Bioremediation | Dibenzofuran | Biphenyl-cultivated Ralstonia sp. SBUG 290 demonstrated complete degradation of dibenzofuran via lateral dioxygenation and meta-cleavage. This pathway is a model for degrading chlorinated dibenzofurans. | nih.gov |

| Bacterial Degradation | Mono- and Dichlorinated Dibenzofurans | Sphingomonas sp. strain RW1 degraded several chlorinated dibenzofurans to corresponding chlorinated salicylates and catechols, indicating dioxygenolytic attack on both substituted and non-substituted rings. | researchgate.net |

Advanced Bioremediation and Research Directions

While bioremediation is a well-established field, research continues to identify and engineer more robust microbial systems for degrading highly chlorinated compounds. nih.gov For dibenzofurans, the key enzymatic steps involve angular dioxygenation (attack at the carbon atoms adjacent to the ether bridge) followed by meta-cleavage of the aromatic ring. nih.govnih.gov

Future research is directed towards:

Discovering Novel Microbial Strains: Isolating and characterizing new bacteria and fungi from contaminated sites that possess unique enzymatic pathways for degrading chlorinated dibenzofurans. nih.gov Strains such as Sphingomonas sp. RW1 and Ralstonia sp. SBUG 290 have shown the ability to degrade dibenzofuran and some of its chlorinated derivatives. nih.govresearchgate.net

Cometabolism: Investigating cometabolic processes, where microorganisms degrading a primary substrate like biphenyl (B1667301) can co-oxidize and break down recalcitrant compounds like 4,6-DCDF. nih.gov The degradation of dibenzofuran by biphenyl-cultivated bacteria is a key research model for this approach. nih.gov

Genetic Engineering: Identifying and cloning the genes responsible for the key dioxygenase enzymes involved in dibenzofuran degradation. This could lead to the development of genetically engineered microorganisms with enhanced degradation capabilities for specific, highly chlorinated congeners.

Advanced Theoretical and Computational Studies of 4,6 Dichlorodibenzofuran

Quantum Chemical Characterization

Quantum chemistry provides a foundational framework for understanding the intrinsic properties of 4,6-dichlorodibenzofuran, governed by its electronic structure.

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure of polychlorinated dibenzofurans (PCDFs), including the 4,6-dichloro congener. DFT calculations are used to determine the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties. By solving approximations of the Schrödinger equation, DFT can accurately model the molecule's geometry and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT is employed to calculate various global and local reactivity descriptors that quantify the molecule's behavior in chemical reactions. These descriptors provide insights into its potential for degradation, transformation, and interaction with biological systems. For instance, properties like electron affinity, ionization potential, and chemical hardness are derived from orbital energies to predict how the molecule will interact with other chemical species.

Table 1: Representative DFT-Calculated Reactivity Descriptors Note: The following values are illustrative of typical outputs from DFT calculations for PCDF congeners and are not specific experimental values for 4,6-Dichlorodibenzofuran.

| Descriptor | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -1.5 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 5.0 to 6.5 | Relates to chemical reactivity and stability. |

| Ionization Potential | IP | 6.5 to 7.5 | Energy required to remove an electron. |

| Electron Affinity | EA | 0.5 to 1.5 | Energy released when an electron is added. |

| Chemical Hardness | η | 2.5 to 3.25 | Measures resistance to change in electron distribution. |

| Electronegativity | χ | 3.5 to 4.5 | Measures the power to attract electrons. |

While DFT is widely used, ab initio ("from the beginning") methods provide an alternative, often more computationally intensive, approach. These methods solve the Schrödinger equation without relying on experimental data for parameterization. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects the intricate effects of electron correlation, which can be significant.

To improve upon HF, more advanced methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2), are utilized. Comprehensive computational studies have applied methods like HF and MP2, alongside DFT, to the entire class of PCDF congeners. researchgate.net These calculations are used to determine the relative stabilities of different isomers, like 4,6-dichlorodibenzofuran, by computing their total electronic energies. researchgate.net The results from these high-level calculations serve as benchmarks for less computationally demanding methods and contribute to a deeper understanding of the fundamental structure-stability relationships across the PCDF family. researchgate.net

Molecular Dynamics and Reaction Kinetics Modeling

These computational techniques are used to simulate the physical movements of atoms and molecules and to model the rates and mechanisms of chemical reactions over time.

Computational modeling is a powerful tool for investigating the formation of PCDFs in thermal processes, such as industrial combustion. Kinetic models have been developed to simulate the gas-phase formation of PCDFs from precursors like chlorinated phenols. chula.ac.th These models consist of a network of elementary reactions, with associated rate constants, that describe the transformation of precursors into the final PCDF products. For example, a reaction model might show how 2,4,6-trichlorophenol (B30397) can lead to the formation of various PCDF isomers. chula.ac.th

Reactive molecular dynamics (rMD) simulations offer a more detailed view, allowing researchers to observe the dynamic process of bond formation and breaking. These simulations can help identify key intermediates and transition states in the formation of the dibenzofuran (B1670420) core and subsequent chlorination, providing a molecular-level picture of how specific isomers like 4,6-dichlorodibenzofuran might be formed.

Predicting how long a compound like 4,6-dichlorodibenzofuran will persist in the environment is a critical aspect of risk assessment. Computational models are being developed to predict the rates of key environmental transformation processes, such as biodegradation and photodegradation. These predictive systems often use machine learning algorithms trained on databases of known experimental data. By inputting the chemical structure of a molecule, these tools can provide a prognosis of its likelihood to be catabolized by microorganisms in the biosphere. While specific kinetic data for 4,6-dichlorodibenzofuran is scarce, these computational frameworks represent a vital approach for anticipating the probable environmental behavior of such compounds in the absence of extensive experimental measurements.

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Parameters

QSPR modeling is a computational technique that correlates the structural or property-based features of chemicals (descriptors) with a specific property of interest, such as an environmental parameter. mdpi.com These models are statistical in nature and, once validated, can be used to predict the properties of new or untested chemicals.

For PCDFs, QSPR and Quantitative Structure-Toxicity Relationship (QSTR) models have been developed to predict key environmental parameters. lidsen.com These models use molecular descriptors, often calculated using quantum chemical methods like DFT, to predict properties such as the soil sorption coefficient (Koc) and toxicity. mdpi.comlidsen.com The soil sorption coefficient is crucial as it determines the mobility of a compound in the environment; a higher Koc value indicates that the compound is more likely to be bound to soil and sediment rather than dissolved in water. nih.gov By establishing a mathematical relationship between molecular descriptors and these environmental endpoints, QSPR provides an efficient, cost-effective method for screening and prioritizing chemicals for further experimental testing and environmental risk assessment. lidsen.com

Table 2: Common Molecular Descriptors Used in QSPR Models for Environmental Parameters Note: This table lists types of descriptors frequently used in QSPR studies for persistent organic pollutants.

| Descriptor Category | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Chlorine Atoms | Basic molecular composition and size. |

| Topological | Wiener Index, Kier Shape Indices | Atom connectivity and molecular branching. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and charge distribution. |

| Physicochemical | Octanol-Water Partition Coefficient (logP) | Hydrophobicity and partitioning behavior. |

Development of Computational Models for Environmental Partitioning

The environmental partitioning of a chemical compound describes its distribution among different environmental media, such as air, water, soil, and biota. For 4,6-Dichlorodibenzofuran, a persistent organic pollutant (POP), understanding its partitioning behavior is fundamental to predicting its environmental transport, bioavailability, and potential for bioaccumulation. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, have become indispensable tools for estimating key partitioning coefficients.

These models are built upon the principle that the physicochemical properties and biological activities of a chemical are intrinsically linked to its molecular structure. By correlating structural descriptors with experimentally determined partitioning data for a range of related compounds, robust predictive models can be developed. For chlorinated dibenzofurans, including 4,6-Dichlorodibenzofuran, these models are often based on molecular descriptors that quantify aspects such as hydrophobicity, molecular size, and electronic properties.

A critical parameter in environmental partitioning is the octanol-water partition coefficient (Kow), which indicates a chemical's tendency to partition between a lipid-like (octanol) and an aqueous phase. A high log Kow value suggests a greater propensity for bioaccumulation in fatty tissues. While experimental data for every congener is often unavailable, QSAR models can provide reliable estimates. For instance, studies on polychlorinated dibenzofurans (PCDFs) have utilized various computational methods to predict log Kow values.

Table 1: Predicted Environmental Partitioning Coefficients for Dichlorodibenzofuran Isomers

| Compound | Predicted log Kow | Prediction Method |

| 3,6-Dichlorodibenzofuran | 3.13 | QSAR |

Other important partitioning coefficients that can be estimated using computational models include the organic carbon-water (B12546825) partition coefficient (Koc), which governs sorption to soil and sediment, and the air-water partition coefficient (Henry's Law constant, H), which determines the distribution between the atmosphere and water bodies. The mobility of chlorinated dibenzofurans in the environment is known to be similar to other well-known POPs, suggesting they are lipophilic and semi-volatile. nih.gov

Prediction of Environmental Fate and Transport Behavior

These models integrate the physicochemical properties of the compound, such as its partitioning coefficients and degradation rates, with environmental parameters like temperature, wind speed, and the characteristics of different environmental media. epa.gov By simulating the complex interplay of these factors, multimedia fate models can predict the long-term distribution and persistence of 4,6-Dichlorodibenzofuran in the environment.